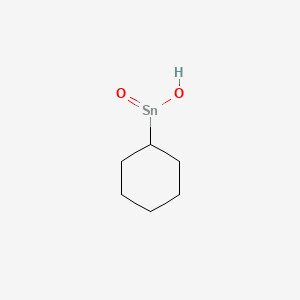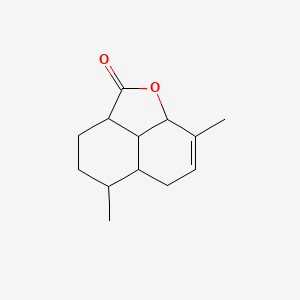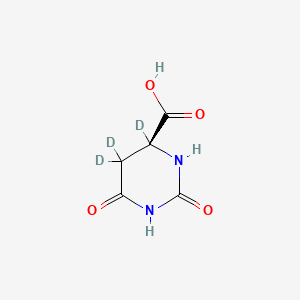
L-Dihydroorotic Acid-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Dihydroorotic Acid-D3, également connu sous le nom d'acide (4S)-4,5,5-tridéutério-2,6-dioxo-1,3-diazinane-4-carboxylique, est un analogue deutérié de l'acide L-dihydroorotique. Ce composé est principalement utilisé en recherche scientifique pour étudier les mécanismes enzymatiques, en particulier ceux impliquant la dihydroorotate déshydrogénase. Il s'agit d'un composé marqué par un isotope stable, ce qui le rend précieux pour diverses applications analytiques et biochimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide L-Dihydroorotique-D3 implique généralement l'incorporation d'atomes de deutérium dans la molécule d'acide L-dihydroorotique. Cela peut être réalisé par diverses réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Les voies de synthèse spécifiques et les conditions réactionnelles peuvent varier, mais elles impliquent généralement l'utilisation de réactifs et de solvants deutériés pour garantir l'incorporation du deutérium aux positions souhaitées .
Méthodes de production industrielle
La production industrielle de l'acide L-Dihydroorotique-D3 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour garantir que le produit final répond aux spécifications requises pour la recherche et les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
L-Dihydroorotic Acid-D3 subit diverses réactions chimiques, notamment:
Oxydation: Conversion en acide orotique par l'action de la dihydroorotate déshydrogénase.
Réduction: Réduction du groupe acide carboxylique pour former des alcools correspondants.
Substitution: Remplacement de groupes fonctionnels par d'autres substituants dans des conditions spécifiques
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des niveaux de pH et des temps de réaction pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'acide orotique, les dérivés alcooliques réduits et les analogues substitués de this compound. Ces produits sont souvent utilisés dans des études biochimiques et analytiques supplémentaires.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé marqué par un isotope stable pour étudier les mécanismes et la cinétique des réactions.
Biologie: Employé dans des études métaboliques pour suivre les voies de la biosynthèse des pyrimidines.
Médecine: Investigé pour son rôle potentiel dans l'inhibition de la dihydroorotate déshydrogénase, qui est une cible pour certains médicaments anticancéreux et immunosuppresseurs.
Industrie: Utilisé dans la production d'étalons marqués pour des méthodes analytiques telles que la spectrométrie de masse
Mécanisme d'action
This compound agit comme un substrat pour la dihydroorotate déshydrogénase, une enzyme impliquée dans la synthèse de novo des nucléotides pyrimidiques. L'enzyme catalyse l'oxydation de this compound en acide orotique, ce qui est une étape clé dans la biosynthèse des nucléotides pyrimidiques. Ce processus est crucial pour la synthèse de l'ADN et de l'ARN dans les cellules à prolifération rapide .
Applications De Recherche Scientifique
L-Dihydroorotic Acid-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of pyrimidine biosynthesis.
Medicine: Investigated for its potential role in inhibiting dihydroorotate dehydrogenase, which is a target for certain anticancer and immunosuppressive drugs.
Industry: Utilized in the production of labeled standards for analytical methods such as mass spectrometry
Mécanisme D'action
L-Dihydroorotic Acid-D3 acts as a substrate for dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The enzyme catalyzes the oxidation of this compound to orotic acid, which is a key step in the biosynthesis of pyrimidine nucleotides. This process is crucial for DNA and RNA synthesis in rapidly proliferating cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide L-dihydroorotique: L'analogue non deutérié de L-Dihydroorotic Acid-D3.
Acide orotique: Le produit oxydé de l'acide L-dihydroorotique.
Dihydroorotate: Un autre intermédiaire dans la voie de biosynthèse des pyrimidines
Unicité
This compound est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications de recherche. La présence d'atomes de deutérium permet un suivi et une analyse précis dans les études métaboliques, ce qui en fait un outil précieux pour comprendre les voies biochimiques et les mécanismes enzymatiques .
Propriétés
Formule moléculaire |
C5H6N2O4 |
|---|---|
Poids moléculaire |
161.13 g/mol |
Nom IUPAC |
(4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1/i1D2,2D |
Clé InChI |
UFIVEPVSAGBUSI-RBXBQAPRSA-N |
SMILES isomérique |
[2H][C@]1(C(C(=O)NC(=O)N1)([2H])[2H])C(=O)O |
SMILES canonique |
C1C(NC(=O)NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



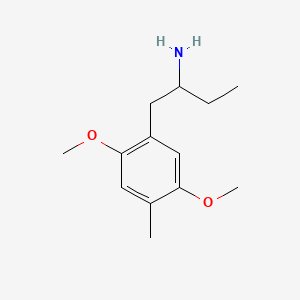
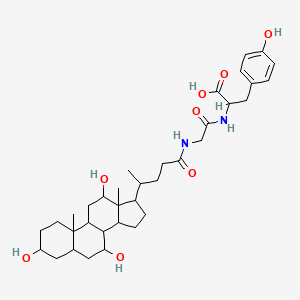
![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
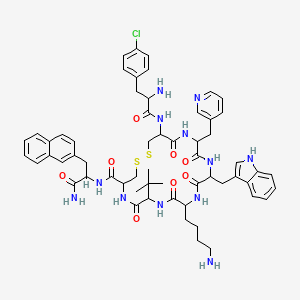
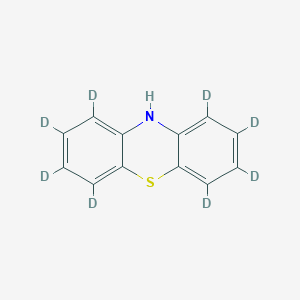
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

